4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one
Description
4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one is a heterocyclic compound featuring a phthalazinone core substituted with a 1,2,4-oxadiazole ring and aryl groups. The 4-bromophenyl and 3-methylphenyl substituents contribute to its electronic and steric properties, making it a candidate for pharmaceutical and material science research. Such compounds are typically synthesized via condensation reactions involving substituted hydrazides and nitriles, followed by cyclization .
Properties
IUPAC Name |
4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrN4O2/c1-14-5-4-6-17(13-14)28-23(29)19-8-3-2-7-18(19)20(26-28)22-25-21(27-30-22)15-9-11-16(24)12-10-15/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJOBWNUIMMIAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core phthalazinone structure. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The oxadiazole ring is often introduced through a condensation reaction involving hydrazine and carboxylic acids or their derivatives.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Continuous flow chemistry and other advanced techniques may also be employed to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The bromine atom on the phenyl ring can be oxidized to form a bromine oxide derivative.
Reduction: The nitro group on the phenyl ring can be reduced to an amine.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).
Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases or nucleophiles.
Major Products Formed:
Oxidation: Bromine oxide derivatives.
Reduction: Amines.
Substitution: Hydroxyl or amino derivatives.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific diseases.
Industry: It can be used in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the derivatives involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Phthalazinone-Oxadiazole Hybrids
The target compound belongs to a class of phthalazinone derivatives fused with 1,2,4-oxadiazole rings. Key structural analogues include:
Key Observations :
- Substituent Position : The bromophenyl group at the para position in the target compound (vs. meta in or ortho in ) influences electronic distribution and steric interactions. Para-substituted derivatives often exhibit higher metabolic stability due to reduced steric hindrance .
- Functional Groups : The 3-methylphenyl group in the target compound provides moderate hydrophobicity (logP ~4.4), while analogues with methoxy groups (e.g., ) show improved aqueous solubility (logSw: -4.46) .
Pharmacological and Physicochemical Comparisons
- The bromine atom in the target compound may enhance binding to halogen-bonding pockets in ion channels .
- Synthetic Accessibility: The target compound’s synthesis likely follows protocols similar to those for compound 19b in , where bromophenyl-oxadiazole intermediates are coupled to phthalazinone cores. Yields for such reactions range from 55–72% .
Biological Activity
The compound 4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C22H18BrN4O2
- Molecular Weight : 445.268 g/mol
- CAS Number : 1291862-31-1
The biological activity of this compound can be attributed to its structural components, particularly the oxadiazole and phthalazinone moieties. These structures are known to interact with various biological targets, including enzymes and receptors.
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the bromophenyl group enhances the lipophilicity of the molecule, potentially improving membrane permeability and contributing to its antimicrobial efficacy .
Anticancer Activity
Studies have demonstrated that oxadiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. The specific compound has shown promising results in inhibiting tumor growth in vitro and in vivo models. The structure-activity relationship suggests that modifications at the phenyl rings can significantly enhance anticancer activity .
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been explored in several studies. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models. This activity is crucial for developing treatments for chronic inflammatory diseases .
Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial activity of various oxadiazole derivatives, it was found that compounds similar to this compound exhibited minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL against multiple bacterial strains .
Study 2: Anticancer Potential
A recent investigation into the anticancer potential of this compound revealed that it induced apoptosis in human cancer cell lines with an IC50 value of approximately 10 µM. The study highlighted the importance of the oxadiazole ring in mediating these effects through the activation of caspase pathways .
Structure-Activity Relationship (SAR)
The biological activity of oxadiazole derivatives is highly dependent on their structural features:
| Structural Feature | Effect on Activity |
|---|---|
| Bromine Substitution | Increases lipophilicity and activity |
| Phthalazinone Core | Essential for anticancer activity |
| Methyl Substitution on Phenyl | Modulates potency against specific targets |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
